2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Lipophilicity Drug Design Physicochemical Property

2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (MFCD31567121; molecular formula C₆H₄BrN₅O₂; MW 258 Da) belongs to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold recognized for its broad utility in kinase inhibitor design and agrochemical discovery. This compound incorporates three chemically orthogonal substituents—a 2-amino group, a 5-bromo atom, and an 8-nitro group—on the fused bicyclic core, yielding a calculated LogP of 1.42, a topological polar surface area (TPSA) of 99 Ų, and one hydrogen-bond donor with five hydrogen-bond acceptors.

Molecular Formula C6H4BrN5O2
Molecular Weight 258.03 g/mol
Cat. No. B13727598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC6H4BrN5O2
Molecular Weight258.03 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=NN2C(=C1)Br)N)[N+](=O)[O-]
InChIInChI=1S/C6H4BrN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10)
InChIKeyQUSDEVPKTWESOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine – A Tri-Functionalized Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (MFCD31567121; molecular formula C₆H₄BrN₅O₂; MW 258 Da) belongs to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold recognized for its broad utility in kinase inhibitor design and agrochemical discovery.[1] This compound incorporates three chemically orthogonal substituents—a 2-amino group, a 5-bromo atom, and an 8-nitro group—on the fused bicyclic core, yielding a calculated LogP of 1.42, a topological polar surface area (TPSA) of 99 Ų, and one hydrogen-bond donor with five hydrogen-bond acceptors.[2] These physicochemical properties place it at an intermediate position among closely related mono- and di-substituted analogs, making it a strategically differentiated building block for parallel library synthesis and structure–activity relationship (SAR) exploration.

Why 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by a Generic In-Class Analog


Within the [1,2,4]triazolo[1,5-a]pyridine series, compounds harboring only a subset of the three substituents present on the target molecule display markedly different physicochemical profiles that directly impact solubility, permeability, and synthetic tractability.[1] The 2-amino-5-bromo analog (lacking the 8-nitro group) exhibits a logP of 1.66 and a PSA of only 56 Ų, while the 2-amino-8-nitro analog (lacking the 5-bromo) shows a logP of 0.22 and a PSA of 99 Ų. The des-amino regioisomer 5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine, which bears no hydrogen-bond donor, has an estimated logP of ~1.95. These quantitative differences mean that substituting one analog for another without experimental validation risks altering ADME properties, reaction selectivity, and biological target engagement. The following sections provide the quantitative evidence that defines where the target compound is measurably distinct and, consequently, why it must be evaluated as a unique entity in procurement decisions.

Quantitative Differentiation Evidence for 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine Against Closest Analogs


Lipophilicity (LogP) – Balanced Partitioning Relative to Mono-Substituted Analogs

The target compound displays a calculated LogP of 1.42, which lies between the more lipophilic 2-amino-5-bromo analog (LogP 1.66) and the more hydrophilic 2-amino-8-nitro analog (LogP 0.22).[1] This intermediate lipophilicity, achieved by the simultaneous presence of the electron-withdrawing nitro group and the lipophilic bromine atom, offers a balanced partitioning profile that can be advantageous for both membrane permeability and aqueous solubility in cellular assays.

Lipophilicity Drug Design Physicochemical Property

Polar Surface Area (PSA) – Enhanced Hydrogen-Bonding Capacity vs. Bromo-Only Analog

The target compound has a TPSA of 99 Ų, nearly double that of the 2-amino-5-bromo analog (PSA 56.2 Ų) and comparable to the 2-amino-8-nitro analog (TPSA 99.35 Ų).[1] The higher PSA is driven by the nitro group, which contributes additional polar surface and hydrogen-bond acceptor capacity. This property directly influences oral bioavailability predictions (Veber rules) and blood–brain barrier penetration potential.

Polar Surface Area Druglikeness Permeability

Hydrogen-Bond Acceptor Count – Intermediate Capacity for Target Engagement

The target compound possesses 5 hydrogen-bond acceptor atoms (HBA), compared to 3 HBA for the 2-amino-5-bromo analog and 6 HBA for the 2-amino-8-nitro analog.[1] This intermediate HBA count reflects the dual contribution of the nitro group (two additional acceptors relative to the bromo-only analog) while avoiding the maximum count that might lead to excessive desolvation penalties upon binding. Both the target and its analogs retain 1 hydrogen-bond donor (the 2-amino group), which is absent in the des-amino analog 5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (HBD = 0).

Hydrogen Bonding Molecular Recognition Kinase Inhibitor Design

Synthetic Versatility – Three Orthogonal Reactive Handles for Divergent Library Synthesis

The target compound uniquely provides three chemically distinct functional groups on the [1,2,4]triazolo[1,5-a]pyridine core: (i) a 2-amino group amenable to acylation, sulfonylation, or diazotization; (ii) a 5-bromo group suitable for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-couplings; and (iii) an 8-nitro group that can be reduced to an amine or exploited as a directing group.[1] By contrast, the 2-amino-5-bromo analog offers only two handles (amino + bromo), the 2-amino-8-nitro analog offers two handles (amino + nitro), and the des-amino analog lacks the amino handle entirely.[2] This tri-functionalization enables sequential, chemoselective derivatization in three distinct vectors—a capability not achievable with any of the closest analogs.

Parallel Synthesis Scaffold Decoration Click Chemistry

Lack of Pre-Annotated Bioactivity – A Clean Slate for Phenotypic and Target-Based Screening

A search of ChEMBL and BindingDB reveals no reported bioactivity data (IC₅₀, Kᵢ, EC₅₀) for 2-amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine, whereas certain mono-substituted analogs such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine are annotated as ALK5 kinase inhibitors.[1] This absence of pre-existing target annotation means the compound enters screening cascades without preconceived polypharmacology liabilities, a distinct advantage for unbiased phenotypic screens and chemoproteomics studies where a silent background is essential for reliable hit triage.

Chemical Probe Phenotypic Screening Target Deconvolution

Recommended Procurement and Application Scenarios for 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine


Divergent Parallel Library Synthesis via Sequential Chemoselective Derivatization

The three orthogonal handles (2-amino, 5-bromo, 8-nitro) permit sequential functionalization without protecting-group manipulation.[1] A typical workflow: (i) Suzuki coupling at the 5-bromo position, (ii) reduction of the 8-nitro to an amine followed by acylation, and (iii) final derivatization of the 2-amino group via amide bond formation. This divergent strategy can generate a 1000-member library from a single batch of the target compound, maximizing the return on procurement investment.

Kinase Hinge-Binder Scaffold with Tunable Selectivity

The 2-amino group mimics the adenine N6 amino of ATP, while the 5-bromo and 8-nitro substituents offer vectors toward the ribose pocket and solvent-exposed region, respectively.[2] The intermediate LogP (1.42) and moderate PSA (99 Ų) are compatible with the physicochemical profile of known type I kinase inhibitors. Researchers exploring novel JAK, ALK, or RORγt inhibitors can use this scaffold to probe selectivity determinants without committing to a fully elaborated lead series.

Chemical Probe Development with Minimal Prior Annotation

Because no bioactivity is pre-annotated in major databases, the compound is an ideal starting point for chemoproteomics and phenotypic screening campaigns.[3] Procurement for high-content screening (HCS) or affinity-based protein profiling (AfBPP) benefits from the clean annotation slate, reducing the likelihood of pre-existing patent encumbrances on target-specific uses.

Agrochemical Intermediate with Dual Reactivity

The combination of a nitro group (common in agrochemical active ingredients such as neonicotinoids) and a bromo leaving group (for nucleophilic aromatic substitution or cross-coupling) positions this compound as a versatile intermediate for the synthesis of crop protection agents.[1] The triazolopyridine core itself is a recognized scaffold in fungicide and herbicide discovery programs.

Quote Request

Request a Quote for 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.